An In-depth Technical Guide to 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Polyhalogenated Benzaldehydes
The strategic incorporation of halogen atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde is a polysubstituted aromatic aldehyde that, while not extensively documented in the public domain, represents a versatile building block for the synthesis of novel compounds. Its unique substitution pattern—featuring two bromine atoms, a fluorine atom, and an ethoxy group—offers a rich chemical space for derivatization and the development of new chemical entities.
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential applications of 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde, drawing upon established principles of organic chemistry and data from structurally related analogs.
Physicochemical and Spectroscopic Properties
While experimental data for 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde is scarce, we can predict its key properties based on its structure and data from similar compounds.
| Property | Predicted Value/Information |
| CAS Number | 2404734-30-9 |
| Molecular Formula | C₉H₈Br₂FO₂ |
| Molecular Weight | 329.97 g/mol |
| Appearance | Expected to be a solid at room temperature, likely white to off-white or light yellow, a common appearance for similar halogenated benzaldehydes.[2] |
| Solubility | Expected to be poorly soluble in water and soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. |
| Melting Point | Expected to have a relatively high melting point for a small molecule due to the presence of two heavy bromine atoms and potential for intermolecular interactions. For comparison, 3-Bromo-4-fluorobenzaldehyde has a melting point of 31-33 °C.[3] |
Predicted Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton, a quartet for the methylene protons of the ethoxy group, and a triplet for the methyl protons of the ethoxy group. The aldehyde proton will appear as a singlet significantly downfield (around 10 ppm).
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¹³C NMR: The carbon NMR will show distinct signals for the nine carbon atoms, with the carbonyl carbon appearing at the lowest field (around 190 ppm). The carbons attached to the halogens and the oxygen of the ethoxy group will also have characteristic chemical shifts.
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IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching band around 1700 cm⁻¹, C-H stretching bands for the aromatic and aliphatic protons, and C-O and C-X (halogen) stretching frequencies in the fingerprint region.
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Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).
Proposed Synthesis of 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde
A plausible synthetic route to 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde can be designed starting from a more readily available precursor, such as 3-ethoxy-2-fluorobenzaldehyde. The synthesis would involve a directed bromination of the aromatic ring.
Figure 1: Proposed synthetic workflow for 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde.
Step-by-Step Protocol:
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Starting Material: Begin with 3-ethoxy-2-fluorobenzaldehyde. This starting material can be synthesized through various methods, including the formylation of the corresponding substituted phenol.
-
Bromination: The key step is the electrophilic aromatic substitution to introduce two bromine atoms onto the benzene ring.
-
Dissolve 3-ethoxy-2-fluorobenzaldehyde in a suitable solvent, such as acetic acid or a chlorinated solvent like dichloromethane.
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Slowly add a brominating agent. N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid, or elemental bromine (Br₂) in acetic acid, are common choices for such transformations.[4] The ethoxy group is an activating, ortho-, para-director, and the fluorine is a deactivating, ortho-, para-director. The aldehyde is a deactivating, meta-director. The positions of bromination will be influenced by the combined directing effects of these substituents.
-
The reaction is typically carried out at room temperature or with gentle heating to control the rate of reaction and minimize side products.
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Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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-
Work-up and Purification:
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Once the reaction is complete, quench any remaining brominating agent with a reducing agent like sodium thiosulfate solution.
-
Extract the product into an organic solvent.
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Wash the organic layer with water and brine, then dry it over an anhydrous salt such as sodium sulfate or magnesium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography on silica gel to yield pure 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde.
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Chemical Reactivity and Potential Transformations
The reactivity of 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde is governed by its functional groups: the aldehyde, the aromatic ring with its substituents, and the carbon-halogen bonds.
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Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:
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Oxidation: Can be oxidized to the corresponding carboxylic acid using standard oxidizing agents.
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Reduction: Can be reduced to the corresponding benzyl alcohol.
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Reductive Amination: Can undergo reductive amination with primary or secondary amines to form substituted benzylamines.
-
Wittig Reaction: Can react with phosphorus ylides to form alkenes.
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Condensation Reactions: Can participate in condensation reactions, such as the formation of Schiff bases with primary amines.[5]
-
-
Aromatic Ring and Halogen Substituents: The bromine atoms on the aromatic ring can be utilized in various cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds.
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Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst.
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Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst to form C-N bonds.
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Sonogashira Coupling: Reaction with terminal alkynes in the presence of palladium and copper catalysts to form C-C bonds.
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Figure 2: Potential reaction pathways for 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde.
Potential Applications in Drug Discovery and Materials Science
While specific applications for 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde have not been reported, its structural motifs are present in molecules with significant biological activity and material properties.
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Pharmaceutical Synthesis: Benzaldehyde and its derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including anticonvulsants and tranquilizers.[6][7] The polyhalogenated nature of this compound makes it an attractive scaffold for the development of new therapeutic agents. The bromine atoms can act as bioisosteres for other groups or participate in halogen bonding, which can enhance binding affinity to protein targets.
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Agrochemicals: Halogenated aromatic compounds are widely used in the agrochemical industry as herbicides, insecticides, and fungicides.[1] The specific substitution pattern of this molecule could be explored for the development of new crop protection agents.
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Materials Science: Substituted benzaldehydes are precursors to various dyes, pigments, and polymers.[8] The presence of multiple reactive sites on 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde allows for its incorporation into polymeric structures to create materials with tailored properties, such as flame retardancy or specific optical characteristics.
Safety and Handling
As with all halogenated aromatic aldehydes, 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde should be handled with appropriate safety precautions in a well-ventilated area or fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[9][10]
-
Inhalation: Avoid inhaling dust or vapors. May cause respiratory irritation.[9]
-
Skin and Eye Contact: Causes skin and serious eye irritation.[2][9] In case of contact, flush immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.[2][10]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde is a promising, albeit under-explored, chemical entity with significant potential as a building block in organic synthesis. Its rich functionality and unique substitution pattern provide a platform for the creation of a diverse range of novel molecules with potential applications in drug discovery, agrochemicals, and materials science. While further experimental investigation is needed to fully characterize its properties and reactivity, this guide provides a solid foundation for researchers and scientists interested in exploring the chemistry of this versatile compound.
References
- [No specific source for this compound's safety data sheet was found, but general safety precautions for halogenated benzaldehydes are available
- [No specific source for this compound's safety data sheet was found, but general safety precautions for halogenated benzaldehydes are available
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- Total Synthesis of Bromo- and Fluorodanicalipin A**. ETH Zürich.
- SYNTHESIS OF (R,R)-4,6-DIBENZOFURANDIYL-2,2'-BIS (4-PHENYLOXAZOLINE) (DBFOX/PH). Organic Syntheses.
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
- Preparation of 4-fluorobenzaldehyde. PrepChem.com.
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R-NH₂
H⁺ (cat.)⇌
+
H₂O